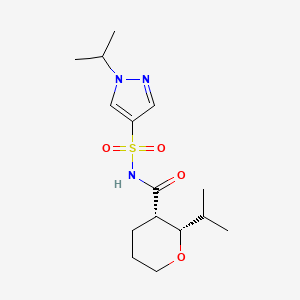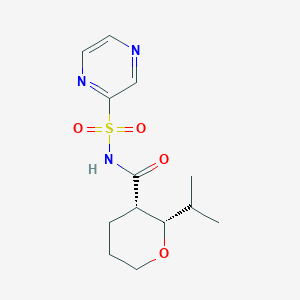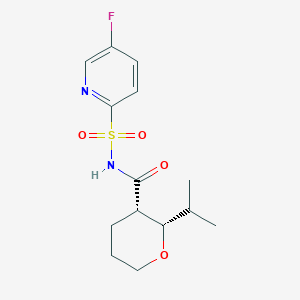
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide, also known as PZQ, is a chemical compound used in scientific research for its unique properties. PZQ is a sulfonylurea derivative that has been found to have potential as an antidiabetic and antitumor agent. In
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its antidiabetic and antitumor effects, this compound has been found to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide in lab experiments is its specificity for PTP1B and MMPs, which allows for targeted inhibition of these enzymes. However, this compound has been found to have low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the effects of this compound on other signaling pathways and enzymes. Finally, the potential use of this compound as a therapeutic agent for diabetes and cancer should be further explored.
Métodos De Síntesis
The synthesis of (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide involves the reaction of 4-chloropyrazole with tert-butylcarbamate, followed by reaction with sulfonyl chloride and then carboxylic acid. The final product is obtained by recrystallization from ethyl acetate. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide has been studied for its potential as an antidiabetic and antitumor agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to increase insulin sensitivity and decrease blood glucose levels in animal models of diabetes.
Propiedades
IUPAC Name |
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-10(2)14-13(6-5-7-22-14)15(19)17-23(20,21)12-8-16-18(9-12)11(3)4/h8-11,13-14H,5-7H2,1-4H3,(H,17,19)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMAZMWSAAAKBP-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)C(=O)NS(=O)(=O)C2=CN(N=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCCO1)C(=O)NS(=O)(=O)C2=CN(N=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![1-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7338418.png)
![3-[2-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7338420.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)
![2-[(4-chlorophenyl)methyl-[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]acetic acid](/img/structure/B7338430.png)
![2-[3-[[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]phenoxy]acetic acid](/img/structure/B7338446.png)
![5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7338448.png)
![2-[2-[[(1R,2S)-2-cyclobutylcyclopropyl]carbamoyl]phenyl]benzoic acid](/img/structure/B7338452.png)
![(2S,3S)-N-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338462.png)

![(2R,3R)-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338477.png)

![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7338490.png)
![2-(2-chloro-4-fluorophenyl)-N-[(1R,3S)-3-cyanocyclopentyl]morpholine-4-carboxamide](/img/structure/B7338500.png)
